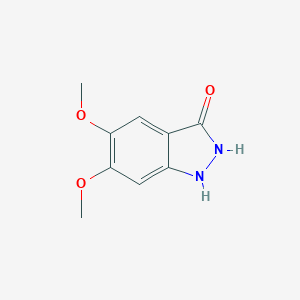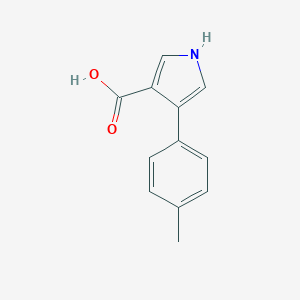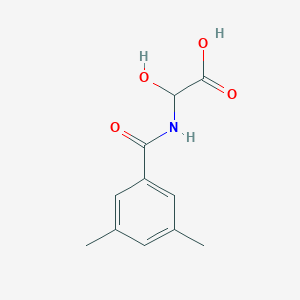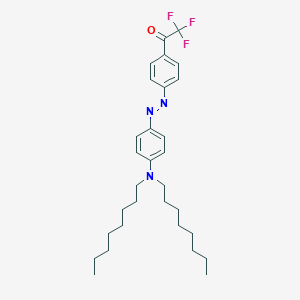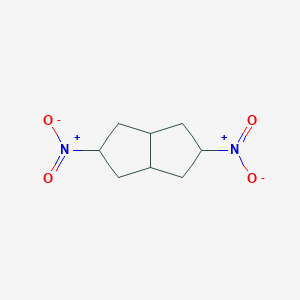![molecular formula C9H13NO B071143 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile CAS No. 182863-77-0](/img/structure/B71143.png)
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclopentanone derivatives and has been found to exhibit promising biological activity. In
Mechanism Of Action
The mechanism of action of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and repair. By inhibiting this enzyme, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile prevents cancer cells from dividing and multiplying, leading to cell death.
Biochemical And Physiological Effects
In addition to its anticancer activity, 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been found to exhibit a range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer cell proliferation and apoptosis. Additionally, this compound has been found to regulate the activity of key signaling pathways involved in inflammation and pain, such as the NF-κB pathway.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile is its potent anticancer activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile. One area of research could focus on the development of new synthetic methods to improve the yield and purity of this compound. Additionally, further studies could investigate the potential of this compound as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could explore the use of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile in combination with other anticancer agents to enhance its efficacy and reduce potential side effects.
Synthesis Methods
The synthesis of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile involves the reaction of 2,2-dimethyl-1,3-cyclopentanedione with acetonitrile in the presence of a base catalyst. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetonitrile to yield the desired product. This synthesis method has been optimized to achieve high yields of 2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile with excellent purity.
Scientific Research Applications
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders such as arthritis.
properties
CAS RN |
182863-77-0 |
|---|---|
Product Name |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-[(1S)-2,2-dimethyl-3-oxocyclopentyl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c1-9(2)7(5-6-10)3-4-8(9)11/h7H,3-5H2,1-2H3/t7-/m0/s1 |
InChI Key |
RGDYFHVYDXUXJC-ZETCQYMHSA-N |
Isomeric SMILES |
CC1([C@@H](CCC1=O)CC#N)C |
SMILES |
CC1(C(CCC1=O)CC#N)C |
Canonical SMILES |
CC1(C(CCC1=O)CC#N)C |
synonyms |
Cyclopentaneacetonitrile, 2,2-dimethyl-3-oxo-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



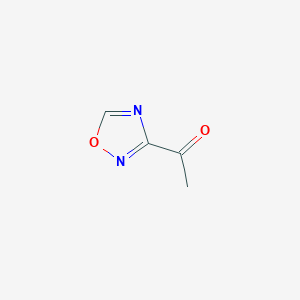
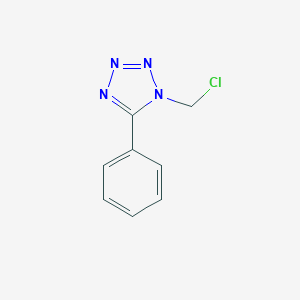
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
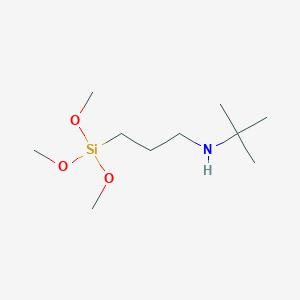
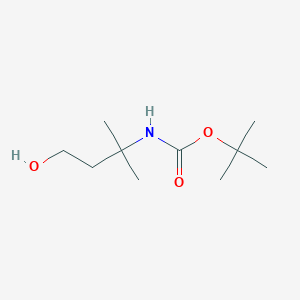
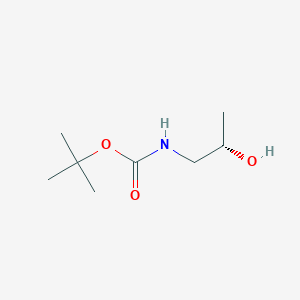
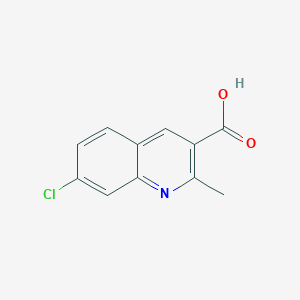
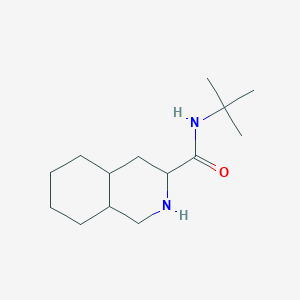
![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B71080.png)
